molecular formula C17H19N3O B2905999 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide CAS No. 2195877-23-5

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide

Cat. No. B2905999
CAS RN: 2195877-23-5
M. Wt: 281.359
InChI Key: AWXKSEUIVZJEGD-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase called PIM1, which has been implicated in various diseases such as cancer, inflammation, and diabetes.

Mechanism of Action

Target of Action

The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response pathway, which is activated in response to genotoxic stress.

Mode of Action

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this enzyme, it prevents the phosphorylation of key proteins involved in the DNA damage response pathway, thereby disrupting the pathway and leading to cell cycle arrest and apoptosis.

Biochemical Pathways

The compound’s action primarily affects the DNA damage response pathway . By inhibiting the Serine/threonine-protein kinase ATR, it disrupts the normal response to DNA damage, leading to cell cycle arrest and apoptosis. The downstream effects of this disruption can include genomic instability and cell death.

Result of Action

The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide’s action include disruption of the DNA damage response pathway, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PIM1 kinase, which makes it an ideal tool for studying the role of PIM1 kinase in various diseases. In addition, it has also been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide. One of the most promising areas of research is its potential therapeutic applications in cancer, inflammation, and diabetes. Further studies are needed to determine the exact mechanism of action of this compound in vivo and to evaluate its efficacy and safety in animal models. In addition, there is a need for the development of more potent and selective PIM1 kinase inhibitors that can be used as novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. The first step involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the corresponding amide. The amide is then treated with formaldehyde and hydrogen cyanide to form the imine intermediate, which is subsequently reduced using sodium borohydride to yield the final product.

Scientific Research Applications

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit PIM1 kinase activity, which plays a crucial role in cancer cell proliferation, survival, and resistance to chemotherapy. In addition, this compound has also been shown to have anti-inflammatory and anti-diabetic effects. Therefore, it has the potential to be used as a novel therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-3-6-15(12(2)7-11)17(21)18-9-14-8-16(13-4-5-13)20-10-19-14/h3,6-8,10,13H,4-5,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXKSEUIVZJEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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